![molecular formula C7H11NO3 B556429 N-acetyl-D-proline CAS No. 59785-68-1](/img/structure/B556429.png)
N-acetyl-D-proline
Overview
Description
“N-acetyl-D-proline” belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) .
Synthesis Analysis
The synthesis of this compound involves the stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features . The smallest ring motif that can be incorporated in a natural amino acid is the cyclopropane ring . The practice of ring constraint in the field of amino acids and peptides is an important strategy in the design of peptidomimetics and related motifs intended to improve biological activity without compromising the inherent properties of the original substrate .
Molecular Structure Analysis
The structure of this compound has been studied using X-ray diffraction . The structure of this compound bound to serum amyloid P component has been deposited in the Protein Data Bank . Crystal structures of N-acetylated proline and homologs with four- and six-membered rings were obtained and compared .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Physical And Chemical Properties Analysis
This compound is a small molecule with a chemical formula of C7H11NO3 . Its average weight is 157.1671 and its monoisotopic weight is 157.073893223 . It is stable under normal conditions .
Scientific Research Applications
Ac-SDKP acts as an endogenous short peptide with functions in immune regulation, promoting angiogenesis, tumorigenesis, and anti-fibrosis in organs (Liu & Yang, 2023).
Ac-SDKP influences DNA and collagen synthesis in rat cardiac fibroblasts, suggesting a regulatory role in fibroblast proliferation and collagen synthesis in the heart (Rhaleb et al., 2001).
Prolyl Oligopeptidase is identified as a key enzyme in the synthesis of the antifibrotic peptide Ac-SDKP, highlighting its potential role in managing cardiac and renal fibrosis (Cavasin et al., 2004).
Ac-SDKP and its analogs show potential in antifibrotic therapy, with specific focus on their effects in lung fibroblasts and the prevention of collagen deposition (Ramasamy, Ntsekhe, & Sturrock, 2021).
The role of Ac-SDKP in the antifibrotic and anti-inflammatory effects of angiotensin-converting enzyme inhibitors in hypertension is significant, particularly in reducing fibrosis and inflammatory cell infiltration in the heart and kidneys (Peng et al., 2007).
Mechanism of Action
Target of Action
N-acetyl-D-proline primarily targets the (5R)-carbapenem-3-carboxylate synthase . This enzyme is found in Pectobacterium carotovorum subsp. carotovorum , a bacterium known for its role in plant diseases. The enzyme is involved in the biosynthesis of carbapenem antibiotics .
Mode of Action
This compound interacts with its target enzyme, catalyzing the Fe (2+) and alpha-ketoglutarate-dependent conversion of (3S,5S)-carbapenam to (5R)-carbapenem . This is an essential step in the biosynthesis of carbapenem antibiotics .
Biochemical Pathways
The biochemical pathway affected by this compound is the carbapenem antibiotic biosynthesis pathway . The downstream effects of this pathway include the production of carbapenem antibiotics, which are potent drugs used to treat bacterial infections .
Result of Action
The result of this compound’s action is the production of carbapenem antibiotics . These antibiotics are used to treat a wide range of bacterial infections, particularly those caused by Gram-negative bacteria .
Safety and Hazards
properties
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352112 | |
Record name | N-acetyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59785-68-1 | |
Record name | N-acetyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-acetyl-D-proline interact with SAP and what are the downstream effects of this interaction?
A1: this compound binds to each of the five binding sites of the SAP pentamer. [, ] This interaction is primarily driven by the D-proline headgroup. [] While the exact binding mechanism is still being investigated, X-ray crystallography suggests a potential electrostatic interaction between the carbonyl oxygen of the acetyl group in this compound and the amide group of Gln148 in SAP. [] This binding affinity is significantly strong, particularly when multiple this compound units are presented multivalently. For instance, a decavalent ligand presenting ten this compound headgroups exhibited sub-nanomolar affinity (approximately 250 pM), exceeding the affinity of SAP for amyloid deposits. [] This multivalent interaction can lead to the cross-linking of two SAP pentamers. []
Q2: What is the impact of multivalent presentation of this compound on its interaction with SAP?
A2: Presenting multiple this compound units in a multivalent manner significantly enhances the binding affinity to SAP. [] This is evident in the development of pentavalent and decavalent ligands, which display significantly higher affinity compared to the monovalent this compound. [] The increased avidity arises from the simultaneous engagement of multiple binding sites on the SAP pentamer. This multivalent binding can also promote the cross-linking of SAP pentamers, as observed in the crystal structure of SAP complexed with the decavalent ligand. [] Notably, this cross-linking effect is also observed with the lead drug candidate CPHPC, which similarly presents multiple proline-based groups. [] These findings highlight the potential of multivalent ligands as a strategy for enhancing the targeting of SAP for therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.